molecular formula C12H16ClNO2 B5069627 N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide

N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide

Cat. No.: B5069627
M. Wt: 241.71 g/mol
InChI Key: NJVQUYFYUVZXCE-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide typically involves the reaction of 3-chlorophenol with an appropriate acylating agent to form the intermediate 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential pharmaceutical applications could be explored, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-(3-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(butan-2-yl)-2-(3-fluorophenoxy)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-(butan-2-yl)-2-(3-methylphenoxy)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(butan-2-yl)-2-(3-chlorophenoxy)acetamide is unique due to the presence of the 3-chlorophenoxy group, which may impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with molecular targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

N-butan-2-yl-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-9(2)14-12(15)8-16-11-6-4-5-10(13)7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVQUYFYUVZXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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